molecular formula C15H15F3N4OS B2384221 (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone CAS No. 1448054-46-3

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

Cat. No.: B2384221
CAS No.: 1448054-46-3
M. Wt: 356.37
InChI Key: IZYUWGURIWQWNV-UHFFFAOYSA-N
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Description

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a complex organic compound that features a thiadiazole ring, a trifluoromethyl-substituted phenyl group, and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents.

    Coupling with Piperazine: The final step would involve coupling the thiadiazole and trifluoromethyl-substituted phenyl intermediates with piperazine under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the thiadiazole ring.

    Reduction: Reduction reactions might target the carbonyl group if present.

    Substitution: The aromatic ring and piperazine moiety can undergo various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the aromatic ring or piperazine.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor antagonists, or other bioactive agents.

Medicine

In medicinal chemistry, such compounds could be explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound might find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methyl-1,2,4-thiadiazol-5-yl)(4-phenyl)piperazin-1-yl)methanone
  • (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone

Uniqueness

The presence of the trifluoromethyl group in (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone might confer unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to similar compounds without this group.

Properties

IUPAC Name

(3-methyl-1,2,4-thiadiazol-5-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4OS/c1-10-19-13(24-20-10)14(23)22-7-5-21(6-8-22)12-4-2-3-11(9-12)15(16,17)18/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYUWGURIWQWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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